Anti-Tubercular Activity: Potent Derivatives with Low Micromolar IC50 Values
Derivatives of 3-piperazin-1-yl-6-pyridin-4-ylpyridazine exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM . In comparison, the first-line anti-tubercular drug Isoniazid displays an IC50 of approximately 0.087 μM (0.012 μg/mL) against the same strain [1]. While the potency of the parent compound or its direct derivatives is lower than that of Isoniazid, the compound serves as a valuable scaffold for further optimization, with the potential to overcome resistance mechanisms or improve pharmacokinetic profiles.
| Evidence Dimension | In vitro anti-tubercular activity (IC50) |
|---|---|
| Target Compound Data | 1.35–2.18 μM (derivatives of 3-piperazin-1-yl-6-pyridin-4-ylpyridazine) |
| Comparator Or Baseline | Isoniazid: ~0.087 μM (0.012 μg/mL) |
| Quantified Difference | Derivatives are 15–25 fold less potent than Isoniazid |
| Conditions | Mycobacterium tuberculosis H37Ra, microplate Alamar Blue assay |
Why This Matters
The compound's derivatives demonstrate measurable anti-tubercular activity, positioning the scaffold as a starting point for novel anti-TB agents, particularly in the context of drug-resistant strains where alternative chemotypes are urgently needed.
- [1] PMC8552481. (2021). Table 3: Antitubercular Screening Results. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC8552481/table/tbl3/ View Source
